Diethyl Methyl-d3-malonate

Description

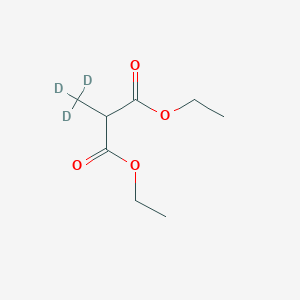

Structure

3D Structure

Propriétés

IUPAC Name |

diethyl 2-(trideuteriomethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-4-11-7(9)6(3)8(10)12-5-2/h6H,4-5H2,1-3H3/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQZOUHVTJNGFK-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441354 | |

| Record name | Diethyl Methyl-d3-malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54840-57-2 | |

| Record name | Diethyl Methyl-d3-malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl Methyl-d3-malonate: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth exploration of Diethyl Methyl-d3-malonate, a deuterated analog of diethyl methylmalonate. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's chemical properties, structure, and applications, particularly its role as a stable isotope-labeled internal standard in bioanalytical methods.

Introduction: The Significance of Deuterated Compounds in Modern Research

In the landscape of pharmaceutical and biomedical research, precision and accuracy are paramount. Stable isotope-labeled (SIL) compounds, such as Diethyl Methyl-d3-malonate, have become indispensable tools, especially in quantitative bioanalysis using mass spectrometry.[1][2] The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope, affords a molecule that is chemically similar to its unlabeled counterpart but possesses a distinct, higher mass.[3] This property is the cornerstone of its utility as an internal standard, enabling researchers to correct for variability in sample preparation and analysis, thereby ensuring the reliability and robustness of experimental data.[1][2]

Physicochemical Properties and Structure of Diethyl Methyl-d3-malonate

Diethyl Methyl-d3-malonate is a stable isotope-labeled form of diethyl malonate, where the three hydrogen atoms of the methyl group are replaced with deuterium.[4] This seemingly subtle modification has profound implications for its application while leaving its fundamental chemical reactivity largely unchanged.

Table 1: Key Physicochemical Properties of Diethyl Methyl-d3-malonate

| Property | Value | Source |

| Molecular Formula | C8H11D3O4 | PubChem[5] |

| Molecular Weight | 177.21 g/mol | PubChem[5] |

| Exact Mass | 177.10803916 Da | PubChem[5] |

| CAS Number | 54840-57-2 | PubChem[5] |

| IUPAC Name | diethyl 2-(trideuteriomethyl)propanedioate | PubChem[5] |

| Synonyms | Diethyl Methyl-d3-malonate | PubChem[5] |

The structure of Diethyl Methyl-d3-malonate is characterized by a central methylene group flanked by two electron-withdrawing carbonyl groups, a feature that defines the reactivity of malonic esters. The key distinction is the trideuteriomethyl (-CD₃) group attached to this central carbon.

Structural Representation:

The deuterium labeling on the methyl group is strategically placed to be stable and non-exchangeable under typical experimental conditions.[3] Deuterium atoms attached to carbon are generally not susceptible to exchange with protons from solvents or biological matrices, a critical requirement for a reliable internal standard.[3]

Synthesis and Characterization

The synthesis of Diethyl Methyl-d3-malonate is typically achieved through the alkylation of diethyl malonate. A common synthetic route involves the reaction of diethyl malonate with a deuterated methylating agent, such as iodomethane-d3 (CD₃I), in the presence of a suitable base.[6]

Diagram 1: Generalized Synthesis Workflow

Caption: A simplified workflow for the synthesis of Diethyl Methyl-d3-malonate.

Following synthesis, rigorous purification and characterization are essential to ensure the final product meets the high-purity standards required for its intended applications. Standard analytical techniques for characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the overall structure and the absence of protonated methyl groups, while ²H (Deuterium) NMR confirms the presence and location of the deuterium label.

-

Mass Spectrometry (MS): MS analysis is crucial for verifying the molecular weight and assessing the isotopic purity (the percentage of molecules that are correctly deuterated).

Core Application: The Gold Standard in Bioanalytical Quantification

The primary and most critical application of Diethyl Methyl-d3-malonate is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[4]

The Principle of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard is the cornerstone of isotope dilution mass spectrometry (IDMS), which is considered a definitive method for quantification. The underlying principle is that a known amount of the deuterated standard is added to each sample at the beginning of the workflow. Because the SIL internal standard is chemically almost identical to the analyte of interest, it experiences the same losses during sample preparation, extraction, and injection.[2]

In the mass spectrometer, the analyte and the internal standard are separated by their mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal to the internal standard's signal, an accurate quantification can be achieved, as this ratio remains constant regardless of sample loss.

Advantages in Drug Development

In the context of drug development, particularly in pharmacokinetic (PK) and drug metabolism (DMPK) studies, the use of deuterated internal standards like Diethyl Methyl-d3-malonate offers several key advantages:[7]

-

Mitigation of Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate results.[1] A co-eluting SIL internal standard effectively normalizes these matrix effects.[1]

-

Improved Accuracy and Precision: By correcting for variability at multiple stages of the analytical process, SIL internal standards significantly enhance the accuracy and precision of the quantitative data.[8]

-

Increased Method Robustness: Assays that incorporate SIL internal standards are generally more robust and less susceptible to minor variations in experimental conditions.[2]

Diagram 2: Workflow for Bioanalytical Quantification using a Deuterated Internal Standard

Caption: The process of using a deuterated internal standard in a typical bioanalytical workflow.

Experimental Protocol: A Practical Example

The following is a generalized, step-by-step protocol for the use of Diethyl Methyl-d3-malonate as an internal standard for the quantification of its non-labeled analog in a plasma sample.

Objective: To accurately quantify the concentration of diethyl methylmalonate in a plasma sample using LC-MS/MS with Diethyl Methyl-d3-malonate as an internal standard.

Materials:

-

Plasma sample containing the analyte (diethyl methylmalonate)

-

Diethyl Methyl-d3-malonate (internal standard stock solution)

-

Acetonitrile (protein precipitation solvent)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

LC-MS/MS system

Protocol:

-

Preparation of Internal Standard Working Solution:

-

Dilute the Diethyl Methyl-d3-malonate stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration that will yield a robust signal in the LC-MS/MS system.

-

-

Sample Preparation:

-

To 100 µL of the plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve chromatographic separation of the analyte and internal standard from matrix components.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Diethyl methylmalonate (Analyte): Determine the optimal precursor -> product ion transition (e.g., based on the protonated molecule [M+H]⁺).

-

Diethyl Methyl-d3-malonate (Internal Standard): Determine the corresponding precursor -> product ion transition, which will be 3 Da higher than the analyte.

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve using standards of known analyte concentrations and a constant concentration of the internal standard.

-

Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.

-

Conclusion

Diethyl Methyl-d3-malonate is a powerful and essential tool for researchers in the pharmaceutical and chemical sciences. Its utility as a stable isotope-labeled internal standard provides a robust solution for overcoming the challenges of quantitative analysis in complex biological matrices. By enabling highly accurate and precise measurements, this compound plays a critical role in advancing our understanding of drug metabolism and pharmacokinetics, ultimately contributing to the development of safer and more effective therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10535298, Diethyl Methyl-d3-malonate. Retrieved from [Link].

-

KCAS Bio (2017). The Value of Deuterated Internal Standards. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11857, Diethyl methylmalonate. Retrieved from [Link].

-

Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link].

-

Wikipedia (n.d.). Diethyl malonate. Retrieved from [Link].

-

The Good Scents Company (n.d.). diethyl methyl malonate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66165, Diethyl diethylmalonate. Retrieved from [Link].

-

AptoChem (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link].

-

Cheméo (n.d.). Chemical Properties of Diethyl malonate (CAS 105-53-3). Retrieved from [Link].

-

Acanthus Research (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link].

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link].

-

PrepChem.com (n.d.). Preparation of diethyl diethylmalonate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7761, Diethyl Malonate. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Diethyl Malonate: Synthesis and Applications. Retrieved from [Link].

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link].

-

National Institute of Standards and Technology (n.d.). Diethyl malonate. Retrieved from [Link].

-

LookChem (n.d.). DIETHYL MALONATE. Retrieved from [Link].

-

Taylor & Francis (n.d.). Diethyl malonate – Knowledge and References. Retrieved from [Link].

-

National Institute of Standards and Technology (n.d.). Diethyl diethylmalonate. Retrieved from [Link].

Sources

- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. benchchem.com [benchchem.com]

- 5. Diethyl Methyl-d3-malonate | C8H14O4 | CID 10535298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diethyl Methyl-D3-malonate synthesis - chemicalbook [chemicalbook.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. resolvemass.ca [resolvemass.ca]

An In-Depth Technical Guide to the Synthesis of Diethyl Methyl-d3-malonate

Introduction: The Significance of Isotopic Labeling in Research and Development

Diethyl methyl-d3-malonate is a deuterated analog of diethyl methylmalonate, a valuable building block in organic synthesis. The incorporation of a trideuteromethyl (-CD₃) group provides a stable isotopic label, rendering the molecule a powerful tool for researchers, particularly in the fields of drug development and metabolic studies. Its primary application lies in the synthesis of deuterated pharmaceutical ingredients and as an internal standard for mass spectrometry-based bioanalysis, where it allows for precise quantification of drug candidates and their metabolites.[1] The synthetic pathways to this compound are therefore of critical interest to scientists requiring high-purity, isotopically enriched materials.

This guide provides a comprehensive overview of the primary synthesis pathways for diethyl methyl-d3-malonate, offering in-depth technical protocols and exploring the scientific rationale behind the experimental choices. We will delve into the classical malonic ester synthesis and a modern, milder alternative utilizing phase-transfer catalysis, providing a comparative analysis to aid researchers in selecting the optimal method for their specific needs.

Pathway 1: The Classical Malonic Ester Synthesis

The most established method for the synthesis of diethyl methyl-d3-malonate is a direct adaptation of the classical malonic ester synthesis.[2][3] This venerable reaction leverages the acidity of the α-protons of diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups (pKa ≈ 13), facilitating their removal by a moderately strong base.[3][4] The resulting enolate is a potent nucleophile that readily undergoes an SN2 reaction with an appropriate electrophile, in this case, a deuterated methylating agent.

Reaction Mechanism

The synthesis proceeds through a two-step mechanism:

-

Enolate Formation: A base, typically sodium ethoxide, deprotonates diethyl malonate at the α-carbon to form a resonance-stabilized enolate ion.[5][6][7]

-

Nucleophilic Alkylation: The enolate anion attacks the electrophilic methyl-d3 iodide in an SN2 reaction, forming a new carbon-carbon bond and yielding diethyl methyl-d3-malonate.[1][6]

Caption: Classical Malonic Ester Synthesis Pathway.

Experimental Protocol: Classical Synthesis

This protocol is a representative procedure for the synthesis of diethyl methyl-d3-malonate via the classical method.

Materials:

-

Diethyl malonate

-

Anhydrous ethanol (EtOH)

-

Sodium metal (Na)

-

Methyl-d3 iodide (CD₃I)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL). Carefully add sodium metal (e.g., 1.0 equivalent) in small portions to the ethanol under a nitrogen atmosphere. Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (e.g., 1.0 equivalent) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the sodiomalonic ester.[8]

-

Alkylation: Cool the reaction mixture in an ice bath. Add methyl-d3 iodide (e.g., 1.0-1.1 equivalents) dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add deionized water and extract the product with diethyl ether (3 x volume of aqueous layer).

-

Purification: Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude diethyl methyl-d3-malonate by vacuum distillation or column chromatography on silica gel to separate it from any unreacted starting material and dialkylated by-product.[9]

Expert Insights & Causality

-

Choice of Base and Solvent: Sodium ethoxide in ethanol is the conventional choice.[9] Using a base with the same alkyl group as the ester (ethoxide for an ethyl ester) is crucial to prevent transesterification, which would lead to a mixture of ester products.[3] The use of anhydrous ethanol is necessary as water can quench the enolate.

-

Control of Dialkylation: A significant challenge in malonic ester synthesis is the potential for dialkylation.[3][10] The mono-alkylated product still possesses an acidic α-proton, which can be deprotonated to form a new enolate that can react with another equivalent of the alkylating agent.[10] To minimize this side reaction, a strict 1:1 stoichiometry of diethyl malonate to the alkylating agent is recommended.[10] Slow, controlled addition of the methyl-d3 iodide to the pre-formed enolate also favors mono-alkylation.[10]

Pathway 2: Phase-Transfer Catalysis (PTC) - A Milder Approach

Phase-transfer catalysis offers a compelling alternative to the classical method, often providing higher yields, milder reaction conditions, and avoiding the need for strong, anhydrous bases like sodium ethoxide.[11] This technique facilitates the reaction between reactants in immiscible phases (e.g., a solid base and an organic solution) through the use of a phase-transfer catalyst.[11]

Reaction Mechanism

In this system, a solid, mild base like potassium carbonate is used. The phase-transfer catalyst, typically a quaternary ammonium salt or a crown ether, transports the malonate enolate from the solid phase into the organic phase where it can react with the methyl-d3 iodide.[11]

Caption: Phase-Transfer Catalysis Workflow.

Experimental Protocol: Phase-Transfer Catalysis

This protocol is adapted from established procedures for the alkylation of diethyl malonate using PTC.[11]

Materials:

-

Diethyl malonate

-

Methyl-d3 iodide (CD₃I)

-

Anhydrous potassium carbonate (K₂CO₃), powdered

-

18-Crown-6 or a suitable tetraalkylammonium salt (e.g., tetrabutylammonium bromide)

-

Acetonitrile or Dichloromethane (DCM)

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add diethyl malonate (e.g., 1.0 equivalent), methyl-d3 iodide (e.g., 1.1 equivalents), powdered anhydrous potassium carbonate (e.g., 2.0 equivalents), and 18-crown-6 (e.g., 0.05 equivalents). Add acetonitrile or dichloromethane as the solvent.

-

Reaction: With vigorous stirring, heat the mixture to reflux. Continue heating and stirring for 2-4 hours, monitoring the reaction by TLC or GC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of the reaction solvent.

-

Extraction: Transfer the filtrate to a separatory funnel. Add deionized water and extract the product with dichloromethane (if acetonitrile was used as the solvent) or simply separate the layers (if DCM was used).

-

Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by vacuum distillation or column chromatography.

Expert Insights & Causality

-

Milder Conditions: The use of potassium carbonate, a mild inorganic base, circumvents the need for handling highly reactive sodium metal and preparing anhydrous sodium ethoxide.[12] This enhances the safety and convenience of the procedure.

-

Catalyst Choice: 18-Crown-6 is highly effective in complexing potassium ions, thereby increasing the nucleophilicity of the carbonate anion and facilitating the deprotonation of diethyl malonate. Tetraalkylammonium salts serve a similar purpose by forming an ion pair with the malonate enolate, which is soluble in the organic phase.

-

Solvent Selection: The choice of solvent can influence the reaction rate. Aprotic polar solvents like acetonitrile or less polar solvents like dichloromethane are commonly used.

Comparative Analysis of Synthesis Pathways

| Parameter | Classical Malonic Ester Synthesis | Phase-Transfer Catalysis (PTC) |

| Base | Strong base (e.g., Sodium Ethoxide) | Mild inorganic base (e.g., K₂CO₃) |

| Solvent | Anhydrous ethanol | Biphasic or aprotic solvent |

| Reaction Conditions | Reflux temperature | Often milder, can proceed at lower temperatures |

| Handling Precautions | Requires handling of metallic sodium and strictly anhydrous conditions | Safer, avoids highly reactive reagents |

| By-products | Potential for dialkylation and transesterification | Generally cleaner, with reduced side reactions |

| Yield | Moderate to good | Often higher yields |

Analysis and Characterization of Diethyl Methyl-d3-malonate

Following synthesis and purification, it is imperative to confirm the structure and determine the isotopic purity of the final product. A combination of analytical techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique is used to confirm the overall structure of the molecule. The integration of the residual proton signal in the methyl group compared to other protons in the molecule allows for the determination of isotopic enrichment.[13]

-

²H (Deuterium) NMR: Provides a direct way to observe the deuterium signal and can be used for quantitative analysis of the deuterium content.[14][15]

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for assessing the chemical purity of the product and can also provide information on isotopic enrichment.[17]

Table: Expected Analytical Data for Diethyl Methyl-d3-malonate

| Technique | Expected Observation |

| ¹H NMR | Absence or significant reduction of the signal corresponding to the methyl protons. Signals for the ethyl groups and the α-proton should be present with appropriate integrations. |

| ²H NMR | A signal corresponding to the -CD₃ group. |

| ¹³C NMR | A signal for the methyl carbon, potentially showing coupling to deuterium. |

| HRMS | A molecular ion peak corresponding to the mass of C₈H₁₁D₃O₄. |

Conclusion

The synthesis of diethyl methyl-d3-malonate can be successfully achieved through both classical malonic ester synthesis and phase-transfer catalysis. The classical approach, while well-established, requires stringent anhydrous conditions and careful control to minimize side reactions. Phase-transfer catalysis emerges as a more modern, efficient, and safer alternative, often providing higher yields under milder conditions. The choice of method will depend on the specific requirements of the laboratory, including available resources, scale of the synthesis, and desired purity. Rigorous analytical characterization using NMR and MS is essential to validate the successful synthesis and determine the isotopic enrichment of this valuable labeled compound.

References

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (2025-11-05) [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [Link]

-

Malonic ester synthesis, mechanism and application - Chemistry Notes (2022-01-31) [Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API [Link]

-

PTC C-Alkylation of Malonate [Link]

-

Malonic acid, methyl-, diethyl ester - Organic Syntheses Procedure [Link]

-

Malonic Ester Synthesis: Steps, Mechanism, and Examples - Patsnap Eureka (2025-03-28) [Link]

- Process for the C-alkylation of malonic esters using phase-transfer agents - Google P

-

Malonic Ester Synthesis: Mechanism & Use - StudySmarter (2023-10-21) [Link]

-

Malonic ester synthesis - chemeurope.com [Link]

-

diethyl methylenemalonate - Organic Syntheses Procedure [Link]

-

21.10: Malonic Ester Synthesis - Chemistry LibreTexts (2020-08-26) [Link]

-

Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed (2022-07-05) [Link]

-

22.8: Alkylation of Enolate Ions - Chemistry LibreTexts (2023-01-14) [Link]

-

Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of [Link]

-

Malonic Ester Synthesis - Organic Chemistry Portal [Link]

- CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate - Google P

-

Malonic ester synthesis - Wikipedia [Link]

-

Diethyl Malonate di-alkylation (help please!) : r/chemistry - Reddit (2024-09-06) [Link]

-

Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 - Sciencemadness.org (2020-06-05) [Link]

-

Malonic ester synthesis - L.S.College, Muzaffarpur (2020-04-25) [Link]

-

Malonic Ester Synthesis - Organic Chemistry Tutor [Link]

-

Malonic Ester Synthesis - Chemistry Steps [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry (2025-06-05) [Link]

-

Malonic Ester Synthesis Reaction Mechanism - YouTube (2018-05-11) [Link]

-

10.7: Alkylation of Enolate Ions - Chemistry LibreTexts (2021-12-27) [Link]

-

Understanding the Chemical Properties and Synthesis of Diethyl Methylmalonate (2025-12-18) [Link]

-

Preparation method of diethyl methylmalonate by taking heteropolyacid as catalyst - Eureka [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Malonic_ester_synthesis [chemeurope.com]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemistnotes.com [chemistnotes.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 13. isotope.com [isotope.com]

- 14. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Malonic Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of deuterium, the stable heavy isotope of hydrogen, has emerged as a powerful tool for optimizing drug candidates' pharmacokinetic profiles. This guide provides a comprehensive technical overview of the physical and chemical properties of deuterated malonic esters, pivotal building blocks in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). By understanding the nuanced effects of deuteration on these fundamental synthons, researchers can better leverage the kinetic isotope effect (KIE) to design safer and more effective therapeutics.

This document delves into the core principles governing the behavior of deuterated malonic esters, from alterations in their physical characteristics to the profound impact on reaction kinetics. It further provides practical insights into their synthesis and characterization, equipping scientists with the knowledge to confidently incorporate these valuable compounds into their research and development workflows.

I. The Foundation: Understanding the Carbon-Deuterium Bond

The substitution of protium (¹H) with deuterium (²H or D) introduces a subtle yet significant change at the atomic level, primarily due to the doubling of mass. This seemingly minor alteration has profound consequences for the physical and chemical properties of the molecule, all stemming from the fundamental differences in the carbon-hydrogen (C-H) versus the carbon-deuterium (C-D) bond.

The greater mass of deuterium leads to a lower vibrational frequency for the C-D bond compared to the C-H bond. This, in turn, results in a lower zero-point energy (ZPE) for the C-D bond. The ZPE is the minimum possible energy that a quantum mechanical system may have. Consequently, more energy is required to break a C-D bond than a C-H bond, making the C-D bond effectively stronger. This fundamental principle is the cornerstone of the kinetic isotope effect.

II. Physical Properties: A Comparative Analysis

While extensive experimental data directly comparing the physical properties of deuterated and non-deuterated malonic esters is not abundantly available in the literature, we can infer the expected changes based on the principles of isotope effects and available data for other deuterated compounds. Generally, the physical properties are not drastically altered, but measurable differences do exist.

| Property | Diethyl Malonate (CH₂(COOEt)₂) | Diethyl d₂-Malonate (CD₂(COOEt)₂) | Expected Trend and Rationale |

| Molecular Weight | 160.17 g/mol [1][2] | 162.18 g/mol | Increase due to the higher mass of deuterium. |

| Boiling Point | 199-200 °C[1][2] | Slightly higher than non-deuterated | Increased van der Waals forces due to higher mass can lead to a slight increase in boiling point. |

| Melting Point | -50 °C[1][2] | Slightly different from non-deuterated | Changes in crystal lattice packing due to altered vibrational modes can lead to minor, unpredictable shifts in melting point. |

| Density | 1.055 g/mL at 20 °C[2] | Slightly higher than non-deuterated | The increase in molecular mass with a minimal change in molecular volume results in a slightly higher density. |

| pKa | ~13[3] | Slightly higher than non-deuterated | The C-D bond is stronger and less acidic than the C-H bond, leading to a slight increase in the pKa of the α-deuterons. |

III. Chemical Properties: The Kinetic Isotope Effect in Action

The most significant consequence of deuterating malonic esters lies in the alteration of their chemical reactivity, a phenomenon known as the Kinetic Isotope Effect (KIE) . The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. It is expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD).

A primary KIE (kH/kD > 1) is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. For the deprotonation of the α-carbon of a malonic ester, a significant primary KIE is expected.

Enolate Formation: A Step-by-Step Analysis

The malonic ester synthesis is a cornerstone of organic synthesis, commencing with the deprotonation of the acidic α-carbon to form a resonance-stabilized enolate. The rate of this step is directly influenced by the strength of the C-H (or C-D) bond being broken.

Experimental Protocol: Measuring the Kinetic Isotope Effect in Enolization

Objective: To determine the primary kinetic isotope effect for the deprotonation of a carbonyl compound.

Materials:

-

Isobutyrophenone

-

Isobutyrophenone-α-d

-

Deuterated and non-deuterated acidic solutions (e.g., HCl in H₂O and DCl in D₂O)

-

Bromine solution

-

UV-Vis Spectrophotometer

Methodology:

-

Reaction Setup: Prepare separate reaction mixtures of isobutyrophenone and isobutyrophenone-α-d in both H₂O and D₂O acidic solutions.

-

Initiation: Initiate the enolization reaction.

-

Quenching and Detection: At timed intervals, withdraw aliquots of the reaction mixture and quench them with a solution of bromine. The enol form reacts rapidly with bromine.

-

Analysis: Monitor the disappearance of the bromine color using a UV-Vis spectrophotometer. The rate of bromine consumption is proportional to the rate of enolization.

-

Calculation: Determine the rate constants (kH and kD) from the kinetic data. The ratio kH/kD provides the primary kinetic isotope effect.

Results: For the acid-catalyzed enolization of isobutyrophenone, a substrate isotope effect of kH/kD = 6.2 was observed.[4] This significant primary KIE confirms that the C-H bond cleavage is the rate-determining step. A similar magnitude of KIE would be expected for the base-catalyzed deprotonation of a deuterated malonic ester.

The workflow for a typical malonic ester synthesis and the point at which the KIE is observed is illustrated below:

Caption: Malonic Ester Synthesis Workflow Highlighting the KIE.

IV. Spectroscopic Properties: Characterizing Deuterated Malonic Esters

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming the successful synthesis and deuteration of malonic esters.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The most obvious change in the ¹H NMR spectrum of a deuterated malonic ester will be the disappearance or significant reduction in the intensity of the signal corresponding to the α-protons. For diethyl d₂-malonate, the characteristic singlet for the methylene protons at ~3.3-3.4 ppm in diethyl malonate would be absent.[5] The signals for the ethyl groups would remain.

-

¹³C NMR: The ¹³C NMR spectrum will also show characteristic changes. The signal for the α-carbon will exhibit a multiplet splitting pattern due to coupling with deuterium (a triplet for CD₂) and will be shifted slightly upfield.

-

²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, providing a definitive confirmation of deuteration.

B. Infrared (IR) Spectroscopy

The substitution of hydrogen with deuterium results in a predictable shift in the vibrational frequencies of the corresponding bonds. The C-D stretching vibration occurs at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibration (around 2900-3000 cm⁻¹). This is a direct consequence of the increased reduced mass of the C-D bond. The characteristic carbonyl (C=O) stretching frequencies of the ester groups (typically two bands around 1730-1750 cm⁻¹) are not significantly affected by deuteration at the α-position.

V. Synthesis of Deuterated Malonic Esters

The synthesis of α-deuterated malonic esters can be achieved through several methods. A common and efficient approach involves the hydrogen-deuterium exchange of the corresponding non-deuterated malonic ester in the presence of a deuterated solvent and a base.

Experimental Protocol: Synthesis of Diethyl d₂-Malonate

Objective: To synthesize diethyl d₂-malonate from diethyl malonate via base-catalyzed hydrogen-deuterium exchange.

Materials:

-

Diethyl malonate

-

Deuterium oxide (D₂O)

-

Sodium metal or a strong base (e.g., NaOD)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

Methodology:

-

Preparation of Deuteroxide Solution: Carefully prepare a solution of sodium deuteroxide (NaOD) by reacting a small piece of sodium metal with D₂O under an inert atmosphere.

-

H/D Exchange: To a solution of diethyl malonate in an anhydrous solvent (e.g., dry THF), add the NaOD/D₂O solution.

-

Equilibration: Stir the mixture at room temperature or with gentle heating to facilitate the hydrogen-deuterium exchange at the acidic α-position. The equilibrium will favor the incorporation of deuterium.

-

Workup: Quench the reaction with a neutral D₂O source. Extract the product with an organic solvent like diethyl ether.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude diethyl d₂-malonate can be purified by vacuum distillation.

Characterization: Confirm the successful deuteration and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy as described in the previous section.

The synthesis workflow can be visualized as follows:

Caption: Synthesis of Diethyl d₂-Malonate via H/D Exchange.

VI. Applications in Drug Development

The primary application of deuterated malonic esters in drug development is to leverage the kinetic isotope effect to improve the metabolic stability of drug candidates.[6] Many drug molecules undergo metabolism by cytochrome P450 enzymes, which often involves the cleavage of a C-H bond in the rate-determining step. By replacing this metabolically labile C-H bond with a stronger C-D bond, the rate of metabolism can be significantly reduced.

This "deuterium shield" can lead to several therapeutic advantages:

-

Increased Drug Half-Life: A slower rate of metabolism can lead to a longer plasma half-life of the drug, potentially allowing for less frequent dosing and improved patient compliance.

-

Enhanced Bioavailability: By reducing first-pass metabolism in the liver, a greater proportion of the administered dose can reach systemic circulation, increasing bioavailability.

-

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of reactive or toxic metabolites. Slowing down this process can improve the safety profile of a drug.

-

Improved Therapeutic Index: By increasing efficacy and/or reducing toxicity, the overall therapeutic window of a drug can be widened.

Deuterated malonic esters serve as key starting materials for introducing these deuterium labels into specific positions of a target drug molecule through well-established synthetic routes like the malonic ester synthesis.

VII. Conclusion

Deuterated malonic esters represent a class of valuable synthetic intermediates that offer a strategic advantage in modern drug discovery and development. Their unique physical and chemical properties, governed by the fundamental principles of isotopic substitution, provide medicinal chemists with a powerful tool to modulate the pharmacokinetic properties of drug candidates. A thorough understanding of the kinetic isotope effect and its implications for the reactivity of these compounds is crucial for their effective application. As the field of deuterated drugs continues to expand, the importance of deuterated building blocks like malonic esters will undoubtedly grow, paving the way for the development of the next generation of safer and more effective medicines.

References

-

PubChem. Diethyl Malonate. National Center for Biotechnology Information. [Link]

-

Sciencemadness.org. Synthesis of diethyl diethylmalonate. [Link]

-

Wikipedia. Diethyl malonate. [Link]

-

Chemeo. Diethyl malonate. [Link]

-

NIST. Diethyl malonate. National Institute of Standards and Technology. [Link]

-

Wikipedia. Kinetic isotope effect. [Link]

-

Journal of Multidisciplinary Engineering Science and Technology. Kinetic Isotope Effect; A Physical Organic Tool to Interpret Reaction Mechanism. [Link]

-

ChemBK. Diethyl malonate. [Link]

-

PubChem. Diethyl diallylmalonate. National Center for Biotechnology Information. [Link]

-

NIST. Diethyl malonate. National Institute of Standards and Technology. [Link]

-

PrepChem.com. Preparation of diethyl diethylmalonate. [Link]

-

PubChem. Diethyl diethylmalonate. National Center for Biotechnology Information. [Link]

- Google Patents.

-

YouTube. Diethyl Malonate : Synthesis via Fischer Esterification. [Link]

-

ResearchGate. Solvent and substrate isotope effects on the enolization and carbon-acid ionization of isobutyrophenone. [Link]

-

NIST. Diethyl malonate. National Institute of Standards and Technology. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). [Link]

-

ResearchGate. Solvent and substrate isotope effects on the enolization and carbon-acid ionization of isobutyrophenone. [Link]

-

PubMed. The kinetic isotope effect in the search for deuterated drugs. [Link]

-

SYNMR. Advantages and Limitations of Deuterated Solvents in Organic Synthesis. [Link]

-

Chemistry LibreTexts. 15.6: Physical Properties of Esters. [Link]

-

Chemistry LibreTexts. Properties of Esters. [Link]

-

NIST. Diethyl diethylmalonate. National Institute of Standards and Technology. [Link]

-

Macmillan Group. Kinetic Isotope Effects in Organic Chemistry. [Link]

-

EPFL. Kinetic Isotope Effect: Principles and its use in mechanism investigation. [Link]

-

National Institutes of Health. Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers. [Link]

-

YouTube. Physical Properties of Esters. [Link]

-

MDPI. Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. [Link]

-

NIST. Diethyl malonate. National Institute of Standards and Technology. [Link]

-

National Institute of Standards and Technology. Diethyl malonate. [Link]

-

SUST Repository. Fig.2.9.IR spectra of diethyl benzoyl malonate (IV). [Link]

-

NC State University Libraries. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

MDPI. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. [Link]

-

PubMed. Structure-energy relationships in unsaturated esters of carboxylic acids. Thermochemical measurements and ab initio calculations. [Link]

-

ACS Publications. Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [Link]

-

ChemRxiv. Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. [Link]

-

Scribd. Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. [Link]

-

PubMed. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids. [Link]

-

Pearson+. Draw the products of the following reactions: e. diethyl malonate.... [Link]

Sources

- 1. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. diethyl malonate [chemister.ru]

- 3. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Diethyl Methyl-d3-malonate: A Versatile Tool in Modern Research and Development

Introduction: The Significance of Isotopic Labeling in Chemical Synthesis

In the landscape of modern chemical and pharmaceutical research, the ability to trace, quantify, and elucidate metabolic and reaction pathways is paramount. Isotopic labeling, the practice of strategically replacing atoms in a molecule with their heavier, non-radioactive isotopes, provides a powerful and safe methodology to achieve this.[1] Among the repertoire of isotopically labeled building blocks, Diethyl methyl-d3-malonate stands out as a particularly versatile and valuable reagent. This guide provides a comprehensive technical overview of Diethyl methyl-d3-malonate, intended for researchers, scientists, and drug development professionals who seek to leverage its unique properties.

This document will delve into the core physicochemical properties of Diethyl methyl-d3-malonate, its synthesis, and its critical applications. We will explore its role as a key component in malonic ester synthesis for the introduction of a deuterated methyl group, and its utility as an internal standard for mass spectrometry-based quantification. The discussion will be grounded in the fundamental principles of organic chemistry and analytical science, providing not just protocols, but the rationale behind them.

Core Molecular Attributes of Diethyl Methyl-d3-malonate

The fundamental characteristics of a molecule dictate its behavior and utility. For Diethyl methyl-d3-malonate, the presence of deuterium in the methyl group introduces a subtle but significant alteration in its mass, which is the cornerstone of its applications.

Molecular Formula and Weight

The isotopic labeling of the methyl group with three deuterium atoms distinguishes Diethyl methyl-d3-malonate from its non-labeled analog.

The IUPAC name for this compound is diethyl 2-(trideuteriomethyl)propanedioate.[2]

Comparative Physicochemical Properties

To fully appreciate the utility of Diethyl methyl-d3-malonate, it is instructive to compare its properties to its non-deuterated counterpart, Diethyl methylmalonate. The physical properties are largely similar, as isotopic substitution has a minimal effect on intermolecular forces.

| Property | Diethyl methyl-d3-malonate | Diethyl methylmalonate |

| Molecular Formula | C₈H₁₁D₃O₄ | C₈H₁₄O₄[3][4] |

| Molecular Weight | 177.21 g/mol [2] | 174.19 g/mol [4] |

| Boiling Point | Not explicitly available, but expected to be very close to its non-deuterated analog | 198-199 °C[5] |

| Density | Not explicitly available, but expected to be slightly higher than its non-deuterated analog | 1.022 g/mL at 20 °C |

| Refractive Index | Not explicitly available, but expected to be very close to its non-deuterated analog | n20/D 1.413 |

The primary and intended difference lies in the molecular weight, a distinction readily detected by mass spectrometry.

Synthesis of Diethyl Methyl-d3-malonate: A Procedural Overview

The synthesis of Diethyl methyl-d3-malonate is a direct extension of the classical malonic ester synthesis, a cornerstone of organic chemistry for the formation of carbon-carbon bonds.[6][7][8] The key to this specific synthesis is the use of a deuterated alkylating agent.

Synthetic Workflow: Malonic Ester Alkylation

The general and most common approach involves the alkylation of diethyl malonate with a deuterated methyl source.

Diagram of the Synthetic Workflow

Caption: A simplified workflow for the synthesis of Diethyl Methyl-d3-malonate.

Step-by-Step Methodology:

-

Enolate Formation: Diethyl malonate is treated with a suitable base, typically sodium ethoxide (NaOEt) in ethanol. The ethoxide abstracts an acidic α-hydrogen from the methylene group flanked by the two ester functionalities, forming a resonance-stabilized enolate. The choice of an alkoxide base corresponding to the ester's alcohol component (in this case, ethoxide) is crucial to prevent transesterification, a potential side reaction.[6]

-

Alkylation: A deuterated methylating agent, most commonly deuterated methyl iodide (CD₃I), is introduced to the reaction mixture. The nucleophilic enolate attacks the electrophilic methyl iodide in an Sₙ2 reaction, displacing the iodide and forming the C-C bond, resulting in the desired Diethyl methyl-d3-malonate.

-

Work-up and Purification: The reaction mixture is typically neutralized, and the product is extracted with an organic solvent. Purification is then achieved through distillation under reduced pressure to yield the high-purity Diethyl methyl-d3-malonate.

Applications in Research and Drug Development

The utility of Diethyl methyl-d3-malonate stems from its identity as a stable isotope-labeled compound, which allows it to be a tracer in various biological and chemical systems without the hazards associated with radioactive isotopes.[1]

A Deuterated Building Block in Pharmaceutical Synthesis

Diethyl methyl-d3-malonate serves as a critical precursor for synthesizing deuterated active pharmaceutical ingredients (APIs).[9] The "deuterium effect," or kinetic isotope effect, can sometimes alter the metabolic profile of a drug. By replacing hydrogen with deuterium at a site of metabolic transformation, the rate of metabolism can be slowed, potentially leading to improved pharmacokinetic properties such as a longer half-life. Diethyl methyl-d3-malonate provides a straightforward route to introduce a deuterated methyl group into a target molecule.

Internal Standard for Mass Spectrometry

In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard is essential for accurate and precise quantification. An ideal internal standard is chemically similar to the analyte but has a different mass. Diethyl methyl-d3-malonate is an excellent internal standard for the quantification of its non-deuterated analog, Diethyl methylmalonate, and related compounds.[9] It co-elutes with the analyte during chromatography but is readily distinguished in the mass spectrometer due to its higher mass, allowing for reliable correction of variations in sample preparation and instrument response.

Probing Reaction Mechanisms and Metabolic Pathways

The deuterium label in Diethyl methyl-d3-malonate acts as a tracer, enabling researchers to follow the fate of the methyl group through complex reaction sequences or metabolic pathways.[9] By analyzing the position of the deuterium in the final products, the mechanism of a reaction can be elucidated. In metabolic studies, it can be used to track the incorporation of the deuterated methyl group into various metabolites, providing insights into biochemical transformations.

Analytical Characterization

The confirmation of the structure and purity of Diethyl methyl-d3-malonate relies on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For Diethyl methyl-d3-malonate, both ¹H NMR and ²H (Deuterium) NMR would be informative.

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the ethyl groups (a quartet for the -CH₂- and a triplet for the -CH₃) and the methine proton (-CH-). The key difference compared to the non-deuterated analog would be the absence of a signal for the methyl group attached to the malonate core.

-

²H NMR: Deuterium NMR would show a signal corresponding to the -CD₃ group, confirming the successful incorporation of deuterium.[10] The chemical shift would be very similar to the corresponding proton signal in the non-deuterated compound.[11]

Mass Spectrometry (MS)

Mass spectrometry is fundamental to confirming the molecular weight and isotopic enrichment of Diethyl methyl-d3-malonate.

-

Molecular Ion Peak: The mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 177, corresponding to the molecular weight of the deuterated compound. This is 3 mass units higher than the molecular ion peak of Diethyl methylmalonate (m/z 174).[4]

-

Fragmentation Pattern: The fragmentation pattern would be similar to that of Diethyl methylmalonate, with characteristic losses of ethoxy (-OC₂H₅) and other fragments.[12][13] However, fragments containing the deuterated methyl group would have a mass 3 units higher than their non-deuterated counterparts.

Conclusion: A Key Enabler in Scientific Advancement

Diethyl methyl-d3-malonate is more than just a chemical reagent; it is a sophisticated tool that empowers researchers to probe the intricacies of chemical and biological systems with high precision. Its role as a deuterated building block in drug discovery offers a pathway to potentially improved therapeutics, while its application as an internal standard ensures the accuracy and reliability of quantitative analytical data. A thorough understanding of its properties, synthesis, and analytical characteristics, as outlined in this guide, is essential for its effective implementation in the laboratory. As the demand for more sensitive and precise analytical methods continues to grow, the importance of versatile isotopically labeled compounds like Diethyl methyl-d3-malonate in advancing scientific knowledge is undeniable.

References

-

Dias, J. R. (1980). Mass Spectral Fragmentation of Unsymmetrical Diesters of Malonic Acid and Succinic Acids. Spectroscopy Letters, 13(8), 555-566. [Link]

-

The Good Scents Company. (n.d.). diethyl methyl malonate, 609-08-5. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Deuterium NMR. [Link]

-

Amerigo Scientific. (n.d.). Stable Isotope-labeled Compounds. Retrieved from [Link]

-

LookChem. (n.d.). DIETHYL METHYLMALONATE. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl malonate. Retrieved from [Link]

-

Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

-

PubChem. (n.d.). Diethyl Methyl-d3-malonate. Retrieved from [Link]

-

University of Sheffield. (n.d.). Hydrogen (Proton, Deuterium and Tritium) NMR. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl methylmalonate. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Diethyl malonate. [Link]

-

Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. Retrieved from [Link]

-

Wikipedia. (2023, November 15). Isotopic labeling. [Link]

-

Cheméo. (n.d.). Chemical Properties of Diethyl malonate (CAS 105-53-3). Retrieved from [Link]

-

Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

-

Chad's Prep. (n.d.). 21.7 The Malonic Ester Synthesis and the Acetoacetic Ester Synthesis. Retrieved from [Link]

-

Human Metabolome Database. (2012, September 11). Showing metabocard for Diethyl malonate (HMDB0029573). [Link]

-

University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.14. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Malonate Metabolism: Biochemistry, Molecular Biology, Physiology, and Industrial Application. [Link]

-

Wikipedia. (2023, November 28). Malonic ester synthesis. [Link]

-

Grokipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ACS Publications. (n.d.). Studies in Mass Spectroscopy. VI.1a Mass Spectra of Substituted Diethyl Malonates. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl malonate - the NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl malonate - the NIST WebBook. Retrieved from [Link]

Sources

- 1. Stable Isotope-labeled Compounds - Amerigo Scientific [amerigoscientific.com]

- 2. Diethyl Methyl-d3-malonate | C8H14O4 | CID 10535298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. diethyl methyl malonate, 609-08-5 [thegoodscentscompany.com]

- 4. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. manavchem.com [manavchem.com]

- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 11. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]

- 12. tandfonline.com [tandfonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of Diethyl Methyl-d3-malonate: A Technical Guide

Introduction: The Significance of Isotopic Labeling

Isotopic labeling, the replacement of an atom with one of its isotopes, is a powerful technique in analytical and medicinal chemistry. The introduction of deuterium (³H or D), a stable isotope of hydrogen, into a molecule can serve multiple purposes. In metabolic studies, deuterium labeling allows for the tracking of molecules and their metabolites within biological systems. In pharmaceutical sciences, deuteration can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. For the purpose of this guide, the focus is on the impact of deuterium substitution on the analytical signatures of the molecule, specifically its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectra.

Diethyl methyl-d3-malonate, with its deuterated methyl group, presents a unique case for spectroscopic analysis. Understanding its spectral characteristics is crucial for confirming its synthesis and purity.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is one of the most informative techniques for determining the structure of an organic molecule. The introduction of deuterium in place of protium (¹H) will lead to distinct and predictable changes in the spectrum.

Reference Spectrum: Diethyl Methylmalonate

To predict the ¹H NMR spectrum of diethyl methyl-d3-malonate, we first need to understand the spectrum of its non-deuterated analog, diethyl methylmalonate.[1] A typical ¹H NMR spectrum of diethyl methylmalonate in a solvent like deuterochloroform (CDCl₃) would exhibit the following signals:

-

A triplet corresponding to the six protons of the two ethyl ester methyl groups (-OCH₂CH ₃).

-

A quartet corresponding to the four protons of the two ethyl ester methylene groups (-OCH ₂CH₃).

-

A doublet corresponding to the three protons of the alpha-methyl group (-CH(CH ₃)(COOEt)₂).

-

A quartet corresponding to the single proton of the alpha-methine group (-CH (CH₃)(COOEt)₂).

Predicted Spectrum: Diethyl Methyl-d3-malonate

The replacement of the methyl protons with deuterium will have the following consequences on the ¹H NMR spectrum:

-

Disappearance of the Methyl Signal: The signal corresponding to the methyl group protons will be absent in the ¹H NMR spectrum.

-

Change in Methine Signal Multiplicity: The methine proton (-CH (CD₃)(COOEt)₂), which was previously split into a quartet by the three neighboring methyl protons, will now appear as a singlet. This is because deuterium has a much smaller gyromagnetic ratio than protium, and ¹H-¹D coupling is often not resolved in standard ¹H NMR spectra.

Data Summary: Predicted ¹H NMR of Diethyl Methyl-d3-malonate

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -OCH₂CH ₃ | ~1.25 | Triplet | 6H |

| -OCH ₂CH₃ | ~4.20 | Quartet | 4H |

| -CH (CD₃)- | ~3.50 | Singlet | 1H |

| -CD ₃ | N/A | N/A | 0H |

Predicted ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Deuteration also influences the ¹³C NMR spectrum in a predictable manner.

Reference Spectrum: Diethyl Methylmalonate

The ¹³C NMR spectrum of diethyl methylmalonate shows distinct signals for each unique carbon atom.[2][3]

Predicted Spectrum: Diethyl Methyl-d3-malonate

The key changes in the ¹³C NMR spectrum upon deuteration of the methyl group are:

-

Isotope Shift: The chemical shift of the deuterated carbon (-C D₃) will experience a slight upfield shift (to a lower ppm value) compared to the corresponding carbon in the non-deuterated compound. This is a common isotopic effect.

-

C-D Coupling: The signal for the deuterated carbon will be split into a multiplet (typically a 1:1:1 triplet for a -CD₃ group) due to coupling with the deuterium nucleus (spin I = 1). The intensity of this signal will also be significantly reduced.

-

No Change in Other Signals: The chemical shifts of the other carbon atoms in the molecule are expected to be largely unaffected.

Data Summary: Predicted ¹³C NMR of Diethyl Methyl-d3-malonate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| -OCH₂C H₃ | ~14 | |

| -OC H₂CH₃ | ~61 | |

| C =O | ~169 | |

| -C H(CD₃)- | ~46 | |

| -C D₃ | ~13 (upfield shifted) | Signal will be a low-intensity multiplet. |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and confirming isotopic incorporation.

Reference Spectrum: Diethyl Methylmalonate

The electron ionization (EI) mass spectrum of diethyl methylmalonate (molecular weight: 174.19 g/mol ) shows a molecular ion peak (M⁺) at m/z 174.[4] The spectrum also displays characteristic fragment ions.

Predicted Spectrum: Diethyl Methyl-d3-malonate

The molecular weight of diethyl methyl-d3-malonate will be three mass units higher than its non-deuterated counterpart due to the replacement of three ¹H atoms with three ²H atoms.

-

Molecular Ion Peak: The molecular ion peak (M⁺) is expected at m/z 177 . The presence of this peak is the primary confirmation of successful deuteration.

-

Fragmentation Pattern: The fragmentation pattern will be similar to that of diethyl methylmalonate, but the fragments containing the deuterated methyl group will have their m/z values shifted by +3 units. For example, a fragment resulting from the loss of an ethoxy group (-OCH₂CH₃) would be expected at m/z 132 for the deuterated compound, compared to m/z 129 for the non-deuterated compound.

Data Summary: Predicted Key MS Fragments for Diethyl Methyl-d3-malonate

| Ion | Predicted m/z |

| [M]⁺ | 177 |

| [M - OCH₂CH₃]⁺ | 132 |

| [M - COOCH₂CH₃]⁺ | 104 |

Experimental Protocols

To acquire the spectroscopic data discussed, the following general protocols can be employed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of diethyl methyl-d3-malonate in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 300-500 MHz

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-64

-

Relaxation Delay: 1-5 seconds

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 75-125 MHz

-

Pulse Sequence: Proton-decoupled single-pulse experiment

-

Number of Scans: 1024-4096 (or more, due to the low natural abundance and relaxation times of ¹³C)

-

Relaxation Delay: 2-10 seconds

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Mass Spectrometry Protocol (Electron Ionization - Gas Chromatography-Mass Spectrometry)

-

Sample Preparation: Prepare a dilute solution of diethyl methyl-d3-malonate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation:

-

Injector Temperature: 250 °C

-

Column: A standard non-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 30-300

-

-

Data Analysis: Identify the peak corresponding to diethyl methyl-d3-malonate in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum to identify the molecular ion and key fragment ions.

Visualization of Key Concepts

Molecular Structure

Caption: Structure of Diethyl Methyl-d3-malonate

Predicted Mass Spectrometry Fragmentation

Caption: Predicted EI-MS Fragmentation Pathway

Conclusion

This guide provides a robust framework for the interpretation of NMR and MS data for diethyl methyl-d3-malonate. By understanding the fundamental effects of deuterium substitution on these spectroscopic techniques, researchers can confidently verify the identity and isotopic enrichment of their synthesized compounds. The predictive nature of these analyses underscores the power of spectroscopy in modern chemical and pharmaceutical research.

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

-

PubChem. (n.d.). Diethyl methylmalonate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

-

PubChem. (n.d.). Diethyl diethylmalonate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl malonate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl diethylmalonate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl malonate. Retrieved from [Link]

-

mzCloud. (n.d.). Diethyl malonate. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

Sources

Safety and handling information for diethyl methyl-d3-malonate

An In-Depth Technical Guide to the Safe Handling of Diethyl Methyl-d3-malonate

Introduction: Diethyl methyl-d3-malonate (CAS No. 54840-57-2) is a deuterated isotopic analog of diethyl methylmalonate.[1] As a stable-isotope labeled compound, it serves as a critical tool in drug metabolism, pharmacokinetic (DMPK) studies, and as an internal standard in quantitative bioanalysis by mass spectrometry. While specific safety data for the deuterated form is limited, its chemical properties and biological reactivity are essentially identical to its non-deuterated counterpart, diethyl methylmalonate (CAS No. 609-08-5), and the parent compound, diethyl malonate (CAS No. 105-53-3). This guide synthesizes available safety information for these analogous compounds to provide a comprehensive framework for the safe handling, storage, and disposal of diethyl methyl-d3-malonate, ensuring the protection of laboratory personnel and the integrity of research.

Chemical and Physical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. The isotopic substitution of three hydrogen atoms with deuterium on the methyl group results in a negligible change in the compound's overall physical behavior and chemical reactivity under standard laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁D₃O₄ | [1] |

| Molecular Weight | Approx. 177.22 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 198 - 199 °C | [3] |

| Flash Point | 85 - 90 °C (185 - 194 °F) - Closed Cup | [3][4] |

| Density | 1.020 - 1.025 g/cm³ | [3] |

| Solubility in Water | Immiscible to slightly soluble | [3][5] |

Hazard Identification and GHS Classification

Based on data from its analogous compounds, diethyl methyl-d3-malonate is classified as a combustible liquid that can cause irritation upon contact.[6]

-

GHS Hazard Pictogram:

-

Signal Word: Warning [6]

-

Hazard Statements:

-

Primary Routes of Exposure: Inhalation, skin contact, eye contact.

-

Toxicological Profile:

-

Eye Contact: Causes serious eye irritation, which may manifest as redness, pain, and potential damage.[7][8][9]

-

Skin Contact: May cause skin irritation.[4] Prolonged exposure could lead to redness and dryness.[8]

-

Inhalation: Vapors or mists may cause respiratory tract irritation.[4][10] Symptoms of overexposure can include dizziness, headaches, and nausea.[8]

-

Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation.[4][8][11]

-

Safe Handling and Engineering Controls

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the chemical hazard. The causality is simple: if the vapors or liquid cannot reach you, they cannot harm you.

-

Fume Hood: All handling of diethyl methyl-d3-malonate, including weighing, aliquoting, and transferring, must be conducted in a properly functioning chemical fume hood. This ensures that any vapors are captured at the source and exhausted safely.[6][8]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors in the workspace.[12][13]

-

Safety Shower & Eyewash Station: Maintain clear and unobstructed access to a safety shower and eyewash station. These are critical for immediate decontamination in the event of a significant splash or exposure.

Personal Protective Equipment (PPE)

PPE is the final barrier between the user and the chemical. The selection of appropriate PPE is dictated by a thorough risk assessment of the planned procedure.

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[6][11] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles. This is a non-negotiable requirement due to the H319 "Causes serious eye irritation" classification.

-

Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a suitable choice for incidental contact.[7] Always check the manufacturer's glove compatibility data for specific breakthrough times. It is crucial to wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[9][12]

-

Skin and Body Protection: A standard laboratory coat should be worn and kept fully fastened to protect against minor splashes.[11] For tasks with a higher risk of spillage, a chemically resistant apron may be necessary.

Caption: PPE selection workflow for handling diethyl methyl-d3-malonate.

Experimental Protocols: Step-by-Step Methodologies

Adherence to standardized protocols is a self-validating system for safety and experimental reproducibility.

Protocol for Weighing and Transferring

-

Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves).

-

Work Area Setup: Perform all operations within a chemical fume hood. Place an analytical balance and all necessary equipment (spatulas, weigh boats, receiving vessel) inside the hood.

-

Static Control: Since the compound is a combustible liquid, ground all equipment where possible to prevent the buildup of electrostatic charge, which could serve as an ignition source.[4][8][12]

-

Transfer: Using a clean pipette or spatula, carefully transfer the desired amount of the liquid from the source container to the weigh boat on the balance.

-

Aliquotting: Promptly transfer the weighed liquid into the designated receiving vessel.

-

Sealing: Tightly cap the source container and the receiving vessel immediately after the transfer is complete.[13]

-

Cleanup: Clean any minor drips within the fume hood using an appropriate absorbent material. Dispose of contaminated materials as hazardous waste.

-

Final Steps: Remove gloves and wash hands thoroughly.

Storage and Stability

Proper storage is critical for maintaining chemical integrity and preventing hazardous situations.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8][13]

-

Incompatibilities: Keep away from heat, sparks, open flames, and other sources of ignition.[6][7][13] Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[6]

-

Container Integrity: Use the original container or one made of the same material.[9] Regularly inspect containers for leaks or damage.[8]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

First Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][8][12] Remove contact lenses if present and easy to do.[7][8] Seek immediate medical attention.[8][12]

-

Skin Contact: Remove all contaminated clothing immediately.[7] Wash the affected area thoroughly with soap and plenty of water.[8][12] Seek medical attention if irritation develops or persists.[11]

-

Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[8][9][12] If symptoms persist, seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water.[4][12] Never give anything by mouth to an unconscious person.[4][12] Seek immediate medical attention.[8]

Spill Response

For small spills, laboratory personnel can manage the cleanup by following this protocol. For large spills, evacuate the area and contact the institution's emergency response team.

Caption: Step-by-step workflow for responding to a small laboratory spill.

Fire Fighting

-